N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule featuring a 1-methylindole core linked via a hydroxyethyl chain to a 2-oxoimidazolidine carboxamide moiety. The indole group, a bicyclic aromatic heterocycle, is substituted with a methyl group at the 1-position, enhancing lipophilicity and steric bulk compared to unsubstituted indoles. Its synthesis likely involves coupling a 1-methylindole derivative with a functionalized imidazolidinone precursor, employing reagents such as HATU (as seen in analogous syntheses ).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-9-11(10-4-2-3-5-12(10)18)13(20)8-17-15(22)19-7-6-16-14(19)21/h2-5,9,13,20H,6-8H2,1H3,(H,16,21)(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCMRGVTSSAMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)N3CCNC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Oxoimidazolidine-1-Carboxylic Acid
The 2-oxoimidazolidine core is synthesized via cyclization of urea derivatives. A method adapted from US5013845A employs:
- Cyclization of N-protected diamines : Reaction of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with phosgene or carbonyl diimidazole (CDI) in tetrahydrofuran (THF) yields the activated carbonyl intermediate.
- Acid-mediated deprotection : Removal of the tert-butyl group using trifluoroacetic acid (TFA) generates 2-oxoimidazolidine-1-carboxylic acid.
Key reaction parameters :
Preparation of 2-Amino-2-(1-Methyl-1H-Indol-3-Yl)Ethanol
The indole-ethanolamine fragment is synthesized via:
- Friedel-Crafts alkylation : 1-Methylindole reacts with ethylene oxide under acidic conditions to form 2-(1-methyl-1H-indol-3-yl)ethanol.
- Nitrogen protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.
- Amination : Mitsunobu reaction with phthalimide followed by hydrazinolysis yields the free amine.
Optimization insights :
Amide Bond Formation
Coupling the two fragments uses carbodiimide-based reagents:
- Activation : 2-Oxoimidazolidine-1-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Nucleophilic attack : The amine fragment reacts at 0–25°C for 12–24 hours.
- Deprotection : TBDMS ether is cleaved using tetrabutylammonium fluoride (TBAF) in THF.
Critical factors :
- Solvent choice : DMF enhances reagent solubility but requires rigorous drying to avoid hydrolysis.
- Yield : 65–71% after reverse-phase HPLC purification.
Convergent Synthesis via Multicomponent Reactions
An alternative route employs a one-pot assembly of the oxoimidazolidine and indole systems:
Urea-Forming Reaction
- Reagents : 1-Methylindole-3-acetaldehyde, ethylene diamine, and CDI in pyridine.
- Mechanism : CDI activates the aldehyde as an acylimidazole, which undergoes nucleophilic attack by ethylene diamine to form a urea intermediate.
- Cyclization : Heating at 60°C in THF induces ring closure to 2-oxoimidazolidine.
Advantages :
- Atom economy : Reduces synthetic steps.
- Stereocontrol : Chiral auxiliaries (e.g., tert-butyl esters) enforce (S,S,S) configuration.
Limitations :
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).
- Melting point : 189–191°C (decomposition observed above 200°C).
Comparative Analysis of Methods
| Parameter | Fragment Coupling | Convergent Synthesis |
|---|---|---|
| Total Steps | 5–7 | 3–4 |
| Overall Yield | 45–50% | 55–60% |
| Stereochemical Control | High | Moderate |
| Scalability | >100 g feasible | Limited to <50 g |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions on the indole ring can introduce functional groups like halogens, nitro groups, or alkyl chains .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exhibits promising anticancer properties. Studies have shown that compounds with similar indole structures can inhibit the growth of various cancer cell lines. For instance, compounds derived from indole frameworks have demonstrated significant growth inhibition percentages against different cancer types, including glioblastoma and ovarian cancer .
Antimicrobial Properties
This compound is also investigated for its antimicrobial activity. The indole moiety is known for its ability to disrupt bacterial cell membranes and inhibit essential enzymes, making it a candidate for developing new antimicrobial agents. Preliminary studies have shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various biological models. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting its use in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Anticancer Studies | Anticancer | Significant growth inhibition in glioblastoma and ovarian cancer cell lines with derivatives showing up to 86% inhibition. |
| Antimicrobial Evaluation | Antimicrobial | Compounds exhibited notable antibacterial activity against Gram-positive bacteria, indicating potential for new antimicrobial therapies. |
| Inflammation Modulation | Anti-inflammatory | Demonstrated reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory conditions. |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydroxyethyl group and imidazolidine ring contribute to the compound’s overall binding affinity and specificity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and related analogs from the literature:
Key Observations :
- Indole vs. Oxoindoline Cores : The target’s 1-methylindole core differs from the 2-oxoindoline in compounds, which feature an additional fused carbonyl group. This distinction may influence electronic properties and binding interactions.
- Substituent Diversity : The hydroxyethyl linker in the target is absent in simpler indole derivatives like N-carbamimidoyl-2-(1H-indol-1-yl)acetamide , which instead uses a direct acetamide linkage.
Hypothetical Pharmacological Implications
- Lipophilicity : The 1-methylindole group in the target may enhance membrane permeability compared to unsubstituted indoles or polar 2-oxoindoline derivatives.
- Hydrogen Bonding: The hydroxyethyl group and imidazolidinone oxo could improve target engagement in hydrophilic binding pockets.
- Metabolic Stability : The methyl group on indole may reduce cytochrome P450-mediated oxidation, prolonging half-life relative to analogs lacking this substitution.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H19N3O5S
- IUPAC Name : this compound
This structure incorporates an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.
1. Cell Cycle Modulation
Research indicates that compounds with similar structures can influence cell cycle progression. For instance, studies on related chalcones show that they can induce G2/M phase arrest in cancer cells, leading to apoptosis through caspase activation .
2. Apoptosis Induction
The compound may promote apoptosis in various cancer cell lines. Similar indole derivatives have been shown to activate intrinsic apoptotic pathways, which are critical for eliminating malignant cells .
3. Inhibition of Signaling Pathways
The biological activity of this compound may also involve the modulation of key signaling pathways:
- Wnt/β-Catenin Pathway : This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway can lead to reduced tumor growth.
- NF-kB Pathway : Known for its role in inflammation and cancer progression, inhibiting NF-kB can reduce the expression of pro-inflammatory cytokines and promote apoptosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Liu et al. (2019) | HeLa | 8 μM | Cell cycle arrest at G2/M phase |
| Research on chalcones | Various cancer lines | <0.1 μM (Colchicine as reference) | Apoptosis induction via caspase activation |
These findings suggest that this compound may exhibit significant cytotoxicity against cancer cells, potentially making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Chalcone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their anticancer activity. The results indicated that modifications at specific positions significantly enhanced their cytotoxic effects against breast cancer cell lines .
- Structure Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research has shown that variations in substituents on the indole ring can drastically alter their efficacy against different cancer types .
Q & A
Basic Research: What are the optimal synthetic routes for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how can purity be ensured?
Methodological Answer:
The synthesis of indole-containing carboxamides often involves condensation reactions. For this compound, a plausible route includes:
- Step 1: React 1-methyl-1H-indole-3-carbaldehyde with 2-aminoethanol under reductive amination conditions (e.g., NaBH₃CN) to form the hydroxyethyl-indole intermediate.
- Step 2: Couple this intermediate with 2-oxoimidazolidine-1-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification: Recrystallize from a DMF/acetic acid mixture (7:3 v/v) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) and confirm via melting point analysis (expected range: 180–185°C).
Key Considerations:
- Avoid prolonged reflux to prevent indole ring oxidation.
- Use inert atmosphere (N₂/Ar) during coupling to minimize side reactions.
Basic Research: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers are critical?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the indole NH proton (δ 10.2–11.5 ppm, exchangeable with D₂O) and the hydroxyethyl group (δ 3.5–4.0 ppm for -CH₂-OH). The 2-oxoimidazolidine carbonyl should appear at δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy: Look for carbonyl stretches at 1680–1720 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (N-H/O-H).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <3 ppm error.
Data Contradiction Analysis:
If unexpected peaks arise in NMR (e.g., split signals), assess stereochemistry or by-products via 2D NMR (COSY, HSQC) or X-ray crystallography.
Advanced Research: How can researchers design experiments to evaluate this compound’s binding affinity and selectivity for target receptors (e.g., neuropeptide receptors)?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-AVP for vasopressin receptors) in CHO cells expressing human V1b/V1a/V2 receptors. Incubate with varying compound concentrations (0.1 nM–10 µM) and measure IC₅₀ values .
- Selectivity Profiling: Screen against a panel of 50+ GPCRs (e.g., Eurofins Cerep Panels) to identify off-target interactions.
- Calcium Mobilization Assays: For functional antagonism, quantify intracellular Ca²⁺ flux (Fluo-4 dye) post-AVP stimulation.
Pitfalls:
- Ensure cell viability >90% (via MTT assays) to avoid false negatives.
- Use SSR149415 (a known V1b antagonist) as a positive control .
Advanced Research: What strategies are recommended for assessing potential pleiotropic or toxic effects of this compound in vitro?
Methodological Answer:
- Cytotoxicity Screening: Use HepG2 or HEK293 cells dosed at 1–100 µM for 24–72 hours. Measure ATP levels (CellTiter-Glo) and LDH release.
- hERG Channel Inhibition: Patch-clamp assays to evaluate cardiac risk (IC₅₀ <10 µM indicates high risk).
- Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.
Contradiction Management:
If cytotoxicity varies between cell lines, validate using primary hepatocytes or 3D spheroid models to better mimic in vivo conditions .
Advanced Research: How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s efficacy?
Methodological Answer:
- Core Modifications: Syntize analogs with:
- Variants A: Substituents on the indole ring (e.g., halogenation at C5/C6).
- Variants B: Alterations to the hydroxyethyl group (e.g., methyl or phenyl substitution).
- In Silico Modeling: Perform molecular docking (AutoDock Vina) against V1b receptor crystal structures (PDB: 4L0D) to prioritize analogs.
- In Vivo Testing: Administer top candidates (3–30 mg/kg, oral/i.p.) in rodent stress models (e.g., restraint-induced corticosterone elevation).
Data Interpretation:
Correlate logP values (measured via shake-flask method) with bioavailability. Poor solubility (<50 µg/mL) may necessitate prodrug strategies .
Advanced Research: How should researchers address discrepancies in bioactivity data across different experimental models?
Methodological Answer:
- Model Validation: Compare compound efficacy in humanized receptor transgenics vs. wild-type rodents to assess species-specific effects.
- Dose-Response Repetition: Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions).
- Orthogonal Assays: Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability.
Example: If in vitro IC₅₀ for V1b is 3 nM but in vivo ED₅₀ is 10 mg/kg, evaluate plasma protein binding (equilibrium dialysis) to explain reduced free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
